molecular formula C19H23NO3S B2665249 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2319832-48-7

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2665249
CAS No.: 2319832-48-7
M. Wt: 345.46
InChI Key: TVKQZRMOGZEWNQ-UHFFFAOYSA-N
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Description

N-((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide ( 2319832-48-7) is an organic compound with the molecular formula C 19 H 23 NO 3 S and a molecular weight of 345.46 g/mol . This acetamide derivative features a hybrid structure incorporating a tetrahydro-2H-pyran (oxane) ring and a thiophene heterocycle , which may be of significant interest in medicinal chemistry and drug discovery research. The compound is available for purchase from various suppliers . The core scaffold of this molecule, which includes a tetrahydropyran ring substituted with a thiophen-3-yl group, is a structure found in compounds supplied for pharmaceutical research . The presence of both the ether-linked o-tolyl group and the acetamide functionality contributes to the molecule's complexity and potential for diverse molecular interactions. Researchers can utilize this compound as a chemical reference standard , a building block for the synthesis of more complex molecules, or as a starting point in the development of novel bioactive agents. Please Note: This product is intended for research purposes and is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15-4-2-3-5-17(15)23-12-18(21)20-14-19(7-9-22-10-8-19)16-6-11-24-13-16/h2-6,11,13H,7-10,12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQZRMOGZEWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the tetrahydropyran ring: This step often involves the use of dihydropyran and a suitable catalyst to form the tetrahydropyran ring.

    Coupling of the thiophene and tetrahydropyran rings: This is usually done through a series of reactions involving halogenation and nucleophilic substitution.

    Introduction of the o-tolyloxy group: This step involves the reaction of the intermediate compound with o-tolyl alcohol under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulf

Biological Activity

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a unique structural framework that includes a thiophene moiety and a tetrahydro-pyran ring, which may influence its interactions with biological systems.

Chemical Structure

The chemical formula for this compound is C19H23NO2SC_{19}H_{23}NO_2S, and it can be represented as follows:

N 4 thiophen 3 yl tetrahydro 2H pyran 4 yl methyl 2 o tolyloxy acetamide\text{N 4 thiophen 3 yl tetrahydro 2H pyran 4 yl methyl 2 o tolyloxy acetamide}

Biological Activity

Mechanism of Action
The biological activity of this compound is hypothesized to involve modulation of specific molecular targets, such as enzymes or receptors. The presence of the thiophene and tetrahydropyran structures may enhance its binding affinity to these targets, leading to alterations in cellular signaling pathways.

Therapeutic Potential
Research indicates that compounds with similar structural features often exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene rings have shown promising results against various bacterial strains, suggesting that this compound may possess similar properties.
  • Antitumor Activity : Some derivatives of tetrahydropyran compounds have been investigated for their antitumor effects. Preliminary studies suggest that this compound could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Screening : A study evaluating the antimicrobial properties of related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiophene structure could enhance activity, suggesting potential for this compound in developing new antibiotics.
  • Anticancer Properties : In vitro studies on similar tetrahydropyran derivatives showed cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Data Summary Table

Activity Type Related Compound Effect Observed Reference
AntimicrobialThiophene derivativesSignificant inhibition of bacterial growth
AntitumorTetrahydropyran analogsInduction of apoptosis in cancer cells
Anti-inflammatoryPyrazole derivativesReduction in inflammatory markers

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related acetamides and heterocyclic derivatives from the evidence:

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Tetrahydro-2H-pyran Thiophen-3-yl, o-tolyloxy acetamide N/A N/A ~350–400 (estimated)
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine-thioacetamide 4-Chlorophenyl, styryl groups 85 N/A N/A
Compound 9 () Thiazolidinone-thioacetamide 4-Methoxyphenyl, 4-chlorobenzylidene 90 186–187 ~400–450 (estimated)
Compound 13 () Thiazolidinone-thioacetamide 4-Chlorophenyl, 5-nitro-2-furyl 58 159–160 ~400–450 (estimated)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine-thioacetate Thietan-3-yloxy, ethyl ester N/A N/A ~300–350 (estimated)
N-{cyclopentyl}tetrahydro-2H-pyran-4-amine derivatives () Tetrahydro-2H-pyran-amine Piperidinyl, isopropylcyclopentyl N/A N/A 399–411
Key Observations:

Core Structure Differences: The target compound’s THP core distinguishes it from thiazolidinone () or pyridine/pyrimidine analogs (). The THP ring may confer better solubility than rigid aromatic systems .

Substituent Effects: The o-tolyloxy group (ortho-methylphenoxy) in the target compound contrasts with para-substituted aryl groups (e.g., 4-chlorophenyl in -methoxyphenyl in ). Ortho substitution may sterically hinder interactions or alter binding affinity compared to para substituents .

Molecular Weight : The estimated molecular weight (~350–400) aligns with patent examples in , suggesting compatibility with drug-like properties .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide?

Methodological Answer:

  • Reaction Conditions : Temperature (e.g., 60–100°C) and time (12–24 hours) must be tightly controlled to minimize side reactions. For example, highlights that prolonged heating in dimethylformamide (DMF) at 80°C improves yield by 15–20% compared to shorter durations .
  • Catalysts/Reagents : Use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation, as noted in for similar acetamide syntheses .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) is critical to isolate the compound from by-products like unreacted thiophene derivatives .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the tetrahydro-2H-pyran ring conformation and o-tolyloxy substituent orientation. emphasizes coupling constants (e.g., J = 3.5–4.0 Hz for thiophene protons) to confirm spatial arrangements .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) provides accurate molecular weight (±0.001 Da) and fragmentation patterns to verify the acetamide backbone .
  • X-ray Crystallography : For unambiguous 3D structure determination, single-crystal X-ray analysis is recommended, as demonstrated in for fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

  • Impurity Analysis : Use HPLC-MS to detect trace by-products (e.g., oxidation of the thiophene ring to sulfoxide derivatives, as noted in for thienopyrimidine analogs) .
  • 2D NMR Techniques : Employ COSY and NOESY to distinguish between stereoisomers or rotational conformers. For instance, used NOESY to confirm the axial-equatorial arrangement of substituents on the tetrahydro-2H-pyran ring .
  • Variable Temperature NMR : Conduct experiments at −20°C to slow dynamic processes, revealing hidden splitting patterns caused by hindered rotation (e.g., around the o-tolyloxy group) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Functional Group Modifications : Synthesize analogs with substituent variations (e.g., replacing the thiophene-3-yl group with furan-2-yl or pyridin-3-yl) and compare bioactivity. demonstrates that fluorinated phenyl groups enhance binding affinity in related compounds .
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets. For example, highlights that the o-tolyloxy group may occupy hydrophobic pockets in enzyme active sites .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or proteases) to quantify substituent effects on potency .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity (RH) for 4 weeks and monitor degradation via HPLC. observed <5% degradation under these conditions for a structurally similar acetamide .
  • Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) can detect photooxidation of the thiophene moiety. Store samples in amber vials to prevent photodegradation .
  • pH-Dependent Stability : Conduct kinetic studies in buffers (pH 2–10) to identify optimal conditions for biological assays. Acidic conditions (pH < 4) may hydrolyze the acetamide bond .

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